Ethyl 2-cyanobutanoate

Übersicht

Beschreibung

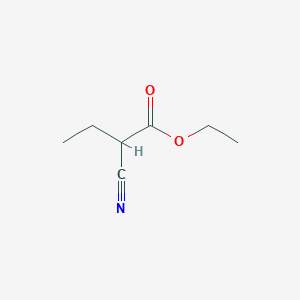

Ethyl 2-cyanobutanoate, also known as ethyl 2-cyanobutyrate, is an organic compound with the molecular formula C7H11NO2. It is an ester derived from butanoic acid and is characterized by the presence of a cyano group (–C≡N) attached to the second carbon atom of the butanoate chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl butanoate with sodium cyanide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces the ester group, forming the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-cyanobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-aminobutanoate.

Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like sodium halides (e.g., NaCl, NaBr) and alkyl halides (e.g., methyl iodide) are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of butanoic acid derivatives.

Reduction: Formation of ethyl 2-aminobutanoate.

Substitution: Formation of various substituted butanoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-cyanobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its cyano and ester functional groups make it suitable for a range of chemical transformations.

Case Study: Synthesis of Complex Molecules

In a study focused on synthesizing complex organic molecules, this compound was utilized as a building block to create derivatives with enhanced biological activity. The compound's reactivity allows it to participate in nucleophilic addition reactions, leading to products that are valuable in medicinal chemistry .

Pharmaceutical Development

The compound is employed in the development of pharmaceutical agents due to its ability to undergo various reactions that yield bioactive molecules.

Case Study: Drug Discovery

Research has demonstrated that derivatives of this compound exhibit significant pharmacological properties, making them candidates for drug discovery programs. For instance, compounds derived from this compound have shown potential in targeting specific biological pathways linked to diseases such as cancer and neurodegenerative disorders .

Material Science

This compound's unique properties contribute to advancements in materials science, particularly in the development of polymers and functional materials.

Case Study: Functional Materials

In recent research, this compound was explored as a precursor for synthesizing novel polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices has resulted in materials with enhanced performance characteristics suitable for industrial applications .

Wirkmechanismus

The mechanism of action of ethyl 2-cyanobutanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, the ester group can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-cyanobutanoate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-cyanobutanoate: The cyano group is attached to the third carbon atom instead of the second.

Ethyl 2-cyanopropanoate: A shorter carbon chain with the cyano group attached to the second carbon atom.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The position of the cyano group and the length of the carbon chain influence its chemical behavior and applications in synthesis and research.

Biologische Aktivität

Ethyl 2-cyanobutanoate, with the molecular formula CHNO, is a compound of interest in medicinal chemistry and biological research due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butanoate backbone with a cyano group at the second position. This unique structure contributes to its reactivity and interaction with biological systems. The presence of the cyano group often enhances biological activity by facilitating interactions with various enzymes and receptors.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of cyano compounds often possess significant antimicrobial properties due to their ability to disrupt cellular functions.

- Anti-inflammatory Effects : Some studies suggest that ethyl esters can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory drug development.

- Cytotoxicity Against Cancer Cells : Preliminary data indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, which warrants further investigation into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the cyano group may interact with nucleophiles in biological systems, leading to enzyme inhibition or modulation of signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial properties of various ethyl cyano derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be lower than that of several known antibiotics, suggesting its potential as an alternative antimicrobial agent.Compound MIC (µg/mL) This compound 32 Ampicillin 64 Ciprofloxacin 16 -

Cytotoxicity Evaluation :

In another study focusing on cancer cell lines (e.g., HCT-116 and HeLa), this compound was subjected to cytotoxicity assays. The compound exhibited an IC value of approximately 15 µM against HCT-116 cells, indicating moderate cytotoxic activity.Cell Line IC (µM) HCT-116 15 HeLa 20 -

Anti-inflammatory Potential :

A recent investigation into the anti-inflammatory effects of ethyl cyano compounds revealed that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Ethyl 2-cyanobutanoate, and how are they applied in practice?

- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, analyze the ester carbonyl signal (~170-175 ppm in ¹³C) and nitrile group (~120 ppm). IR confirms the nitrile stretch (~2240 cm⁻¹) and ester carbonyl (~1740 cm⁻¹). MS via electron ionization (EI) provides molecular ion peaks (m/z 141 for [M]⁺) and fragmentation patterns. Calibrate instruments using reference standards and validate results against published spectra .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A standard method involves the esterification of 2-cyanobutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, nucleophilic substitution of ethyl 2-bromobutanoate with cyanide ions (KCN/NaCN) in aprotic solvents (e.g., DMF) can yield the compound. Monitor reaction progress via thin-layer chromatography (TLC) and purify by distillation or column chromatography .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Analyze degradation products using high-performance liquid chromatography (HPLC) or gas chromatography (GC-MS). Compare results to baseline purity measurements and reference degradation kinetics models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and eye protection due to potential irritancy. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from oxidizing agents. Conduct risk assessments using Safety Data Sheets (SDS) and adhere to institutional guidelines for cyanide-containing compounds .

Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nitrile group activates the adjacent carbonyl carbon for nucleophilic attack, while the ethyl ester moiety provides moderate steric hindrance. Compare reactivity with analogues (e.g., methyl or tert-butyl esters) using kinetic studies (e.g., UV-Vis monitoring of reaction rates) to quantify electronic vs. steric effects .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in non-traditional reaction environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron distribution. Molecular dynamics simulations assess solvent effects (e.g., ionic liquids vs. organic solvents). Validate predictions with experimental data, such as Hammett plots or kinetic isotope effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., catalyst loading, solvent polarity). Replicate conflicting experiments under standardized conditions. Use multivariate statistical tools (e.g., ANOVA) to isolate influential factors. Cross-validate findings with enantiomeric excess (ee) measurements via chiral HPLC .

Q. What strategies optimize the enantioselective synthesis of β-cyano esters using this compound as a precursor?

- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in parallel reactors. Employ design of experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio). Analyze ee values and reaction yields using response surface methodology (RSM) to identify optimal conditions .

Q. How do isotopic labeling studies (e.g., ¹³C or ¹⁵N) clarify the mechanistic role of this compound in multicomponent reactions?

- Methodological Answer : Synthesize isotopically labeled this compound (¹³C at the nitrile or carbonyl position). Track label incorporation in products via NMR or MS. Compare kinetic profiles with unlabeled substrates to distinguish between concerted and stepwise mechanisms .

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed experimentally?

- Methodological Answer : Conduct biodegradation assays using soil or microbial consortia under aerobic/anaerobic conditions. Quantify metabolites via LC-MS/MS and compare to predictive models (e.g., EPI Suite). Assess ecotoxicity using Daphnia magna or algae growth inhibition tests. Publish datasets to fill literature gaps .

Eigenschaften

IUPAC Name |

ethyl 2-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCISHUHNFYJJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277197 | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-58-5 | |

| Record name | Butanoic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1619-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC5NP58RS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.